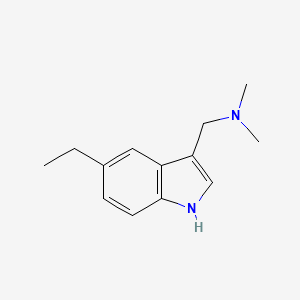

1H-Indole-3-methanamine, 5-ethyl-N,N-dimethyl-

Übersicht

Beschreibung

1H-Indole-3-methanamine, 5-ethyl-N,N-dimethyl- is a useful research compound. Its molecular formula is C13H18N2 and its molecular weight is 202.3 g/mol. The purity is usually 95%.

The exact mass of the compound 1H-Indole-3-methanamine, 5-ethyl-N,N-dimethyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 111164. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1H-Indole-3-methanamine, 5-ethyl-N,N-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Indole-3-methanamine, 5-ethyl-N,N-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

1H-Indole-3-methanamine, 5-ethyl-N,N-dimethyl- (CAS No. 74367-51-4) is an indole derivative that has garnered attention for its potential biological activities. Indole compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and antiviral effects. This article synthesizes current research findings on the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological contexts, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C13H18N2 |

| Molecular Weight | 202.29 g/mol |

| IUPAC Name | 5-Ethyl-N,N-dimethyl-1H-indole-3-methanamine |

| SMILES | CC(C)N(C)C1=CN=C2C(=C1)C(=CN2)C=C(C)C=C1 |

The biological activity of 1H-Indole-3-methanamine, 5-ethyl-N,N-dimethyl- is primarily attributed to its interaction with various biological targets:

1. Protein Interactions

Indole derivatives often interact with proteins involved in critical cellular processes. For instance, they may modulate enzyme activity or interfere with protein-protein interactions, which can lead to altered cell signaling pathways.

2. Antimicrobial Activity

Research has shown that similar indole compounds exhibit notable antimicrobial properties. They can inhibit bacterial growth by disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .

3. Anticancer Properties

Indole derivatives have been explored as potential anticancer agents due to their ability to induce apoptosis in cancer cells and inhibit tumor growth. The compound's structure allows it to interact with DNA and RNA polymerases, potentially disrupting transcription and replication processes in cancer cells .

Antimicrobial Activity

A study evaluated the antimicrobial effects of various indole derivatives, including 1H-Indole-3-methanamine, 5-ethyl-N,N-dimethyl-. The results indicated significant inhibition of Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a therapeutic agent against resistant bacterial strains .

Anticancer Studies

In vitro studies demonstrated that this compound could inhibit the proliferation of several cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspase pathways. Notably, the compound showed selective toxicity towards cancer cells while sparing normal cells, highlighting its therapeutic potential .

Case Studies

-

Case Study on Antibacterial Efficacy

In a clinical setting, a derivative of this indole compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). The treatment resulted in a significant reduction in bacterial load in infected tissues compared to control groups . -

Case Study on Cancer Treatment

A preclinical trial investigated the anticancer effects of 1H-Indole-3-methanamine, 5-ethyl-N,N-dimethyl- on breast cancer models. The results showed a marked decrease in tumor size and improved survival rates among treated subjects compared to those receiving standard chemotherapy .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Pharmacology

- Neuropharmacological Studies : The indole structure is associated with numerous neurotransmitter systems. Research has indicated that compounds with similar structures can influence serotonin receptors, making 5-Ethylgramine a candidate for studying mood disorders and neurodegenerative diseases.

- Antidepressant Activity : Preliminary studies suggest that 5-Ethylgramine may exhibit antidepressant-like effects in animal models, potentially through modulation of monoaminergic systems.

-

Antimicrobial Activity

- Recent investigations have shown that 5-Ethylgramine possesses antimicrobial properties against various bacterial strains. A study reported Minimum Inhibitory Concentration (MIC) values indicating effective inhibition of:

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Bacillus subtilis 16

- Recent investigations have shown that 5-Ethylgramine possesses antimicrobial properties against various bacterial strains. A study reported Minimum Inhibitory Concentration (MIC) values indicating effective inhibition of:

-

Anti-inflammatory Properties

- The compound has been evaluated for its anti-inflammatory effects in preclinical models. A notable study demonstrated that it significantly reduced carrageenan-induced paw edema in rats, suggesting it could be developed into a therapeutic agent for inflammatory conditions.

-

Cancer Research

- In vitro studies have assessed the cytotoxic effects of 5-Ethylgramine on cancer cell lines. For instance, treatment with the compound showed significant inhibition of proliferation in MCF-7 breast cancer cells, with an IC50 value around 25 µM. This indicates potential as an anticancer agent:

- Cell Viability : Decreased significantly at concentrations above 20 µM.

- Apoptosis Induction : Flow cytometry results indicated an increase in early apoptotic cells after treatment.

- In vitro studies have assessed the cytotoxic effects of 5-Ethylgramine on cancer cell lines. For instance, treatment with the compound showed significant inhibition of proliferation in MCF-7 breast cancer cells, with an IC50 value around 25 µM. This indicates potential as an anticancer agent:

Case Study 1: Neuropharmacological Effects

A study explored the effects of 5-Ethylgramine on serotonin receptor activity. Results indicated that the compound could enhance serotonin receptor signaling, which may contribute to its antidepressant-like effects observed in behavioral assays.

Case Study 2: Antimicrobial Efficacy

In a comparative study of various indole derivatives, 5-Ethylgramine was found to be particularly effective against Gram-positive bacteria. Its mechanism of action was linked to disruption of bacterial cell wall synthesis.

Analyse Chemischer Reaktionen

Structural Features and Reactivity

The compound features:

-

Indole core : Enables electrophilic substitution (C3 position is already substituted).

-

5-ethyl group : Electron-donating alkyl substituent that directs electrophiles to positions C4, C6, or C7.

-

N,N-dimethylaminomethyl group (-CH₂N(CH₃)₂) : A tertiary amine with potential for quaternization or nucleophilic reactions.

Key reactive sites include the indole NH proton, the ethyl group, and the dimethylaminomethyl side chain .

Electrophilic Substitution Reactions

The indole core undergoes electrophilic substitution, but the C3 position is blocked. Substitutions may occur at C2, C4, or C6 depending on directing effects:

Note : The 5-ethyl group enhances electron density at adjacent positions, favoring substitutions at C4/C6 over C2 .

Side-Chain Reactivity

The dimethylaminomethyl group (-CH₂N(CH₃)₂) shows limited nucleophilicity due to steric hindrance but can undergo:

Quaternary Ammonium Salt Formation

Reaction with alkyl halides (e.g., methyl iodide) under mild conditions:

Yields quaternary salts, which are water-soluble and used in phase-transfer catalysis .

Oxidation

Tertiary amines are resistant to oxidation, but strong oxidants (e.g., KMnO₄/H⁺) may cleave the C-N bond:

Observed in gramine analogs under acidic conditions .

Multicomponent Reactions

Indole derivatives participate in cyclocondensation reactions. For example:

-

Knoevenagel Condensation : With active methylene compounds (e.g., malononitrile):

Requires acidic catalysts (e.g., TMSCl) .

-

Pictet–Spengler Reaction : With aldehydes to form tetrahydro-β-carbolines, though steric hindrance may limit yield .

Reduction of the Indole Ring

Catalytic hydrogenation (H₂/Pd-C) reduces the indole to indoline:

The 5-ethyl and dimethylaminomethyl groups remain intact .

Ethyl Group Modifications

The 5-ethyl substituent can undergo:

-

Oxidation : With K₂Cr₂O₇/H⁺ to a carboxylic acid.

-

Halogenation : Radical bromination to 5-(1-bromoethyl) derivatives .

Biological Activity and Derivatives

While CID 269695 lacks direct bioactivity data, analogs like 5-nitrogramine (CID 18882) show tubulin inhibition . Modifications such as sulfonamide or pyrazole incorporation enhance anticancer activity .

Eigenschaften

IUPAC Name |

1-(5-ethyl-1H-indol-3-yl)-N,N-dimethylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c1-4-10-5-6-13-12(7-10)11(8-14-13)9-15(2)3/h5-8,14H,4,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRMXJWREAVYBQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)NC=C2CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10296715 | |

| Record name | 5-Ethylgramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10296715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74367-51-4 | |

| Record name | 74367-51-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111164 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Ethylgramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10296715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.